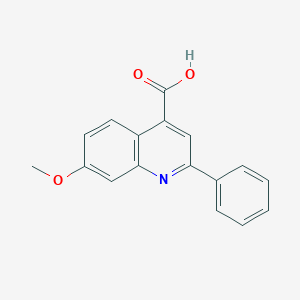
7-Methoxy-2-phenylquinoline-4-carboxylic acid
Vue d'ensemble
Description
7-Methoxy-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a phenyl group and a carboxylic acid group . The methoxy group is attached to the 7th position of the quinoline ring .Applications De Recherche Scientifique
Cytotoxicity against Cancer Cells : A study by Zhao, Y., Chen, Y. L., Chang, F. S., & Tzeng, C. (2005) explored the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives. They found that specific derivatives exhibited significant cytotoxicity against a range of cancer cell lines, indicating potential applications in cancer therapy (Zhao et al., 2005).
Photocleavage and Neuroactive Amino Acids : Papageorgiou, G., & Corrie, J. (2000) studied the photolysis of 1-acyl-7-nitroindolines, which generate carboxylic acids like 7-Methoxy-2-phenylquinoline-4-carboxylic acid. This process is useful for creating photolabile precursors of carboxylic acids, especially neuroactive amino acids (Papageorgiou & Corrie, 2000).
Cd(II) Complex Synthesis and Antibacterial Activities : Lei, N., Ren, Q. L., Liu, Y. P., Li, J., Cong, P., Qin, J., & Hailiang, Z. (2014) synthesized Cd(II) complexes using carboxyl functionalized 2-phenylquinoline derivatives, including this compound. These complexes were studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).
Antimicrobial Activity : Bhatt, H., & Agrawal, Y. (2010) synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and found them to be active against a broad spectrum of microorganisms, showing notable results against certain bacteria (Bhatt & Agrawal, 2010).
Behavioral Effects in Mice : Nakagawa, H., Nihonmatsu, N., Ohta, S., & Hirobe, M. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids and observed their transient effects on locomotor activity in mice, suggesting potential physiological roles (Nakagawa et al., 1996).
Complexation with Metal Ions : Bailey, A. J. G., Cole, A., Goodfield, J., May, P. M., Dreyfuss, M. E., Midgley, J. M., & Williams, D. R. (1984) determined the formation constants of 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid with various metal ions. This study suggests implications for the action mechanism of antibacterial drugs (Bailey et al., 1984).
Propriétés
IUPAC Name |
7-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYMEQAFAUKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
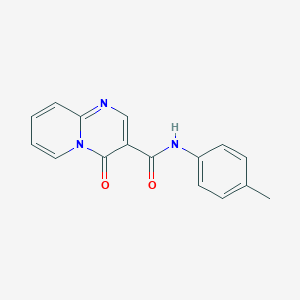
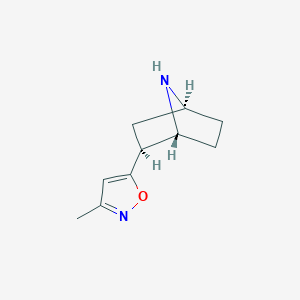
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
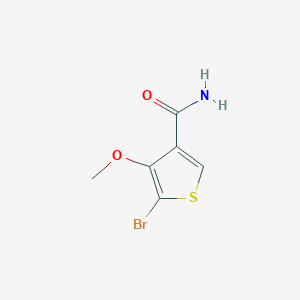
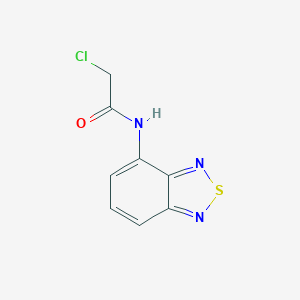

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
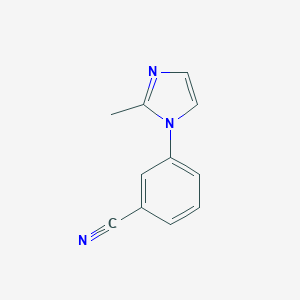
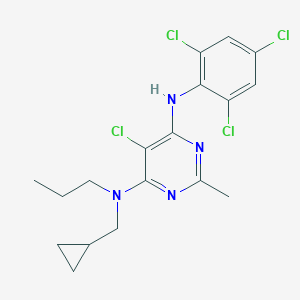

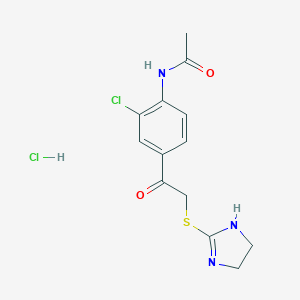
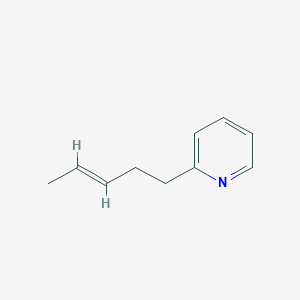
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)